
4-Octyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyn-2-ol is an organic compound with the molecular formula C8H14O. It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Octyn-2-ol can be synthesized through several methods. One common approach involves the reaction of acetylene with 1-bromopropane in the presence of a strong base like sodium amide in liquid ammonia at low temperatures . Another method includes the elimination reaction of 4,5-dibromooctane under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Octyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
4-Octyn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Octyn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in various chemical processes .
Comparación Con Compuestos Similares
1-Octyne: An alkyne with a triple bond at the first carbon.
2-Octyne: An alkyne with a triple bond at the second carbon.
3-Octyne: An alkyne with a triple bond at the third carbon.
Uniqueness of 4-Octyn-2-ol: this compound is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity and properties compared to other octynes. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
57355-72-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
oct-4-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 |
Clave InChI |
BKGZMBTUPJVTIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



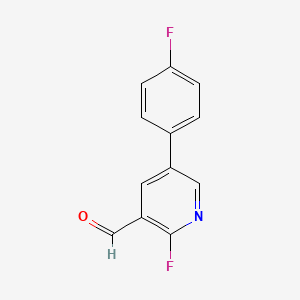
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
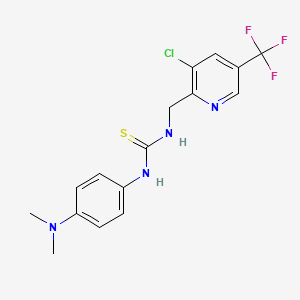
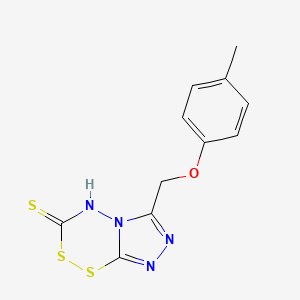
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
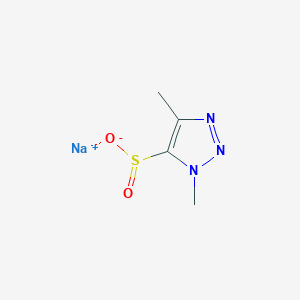
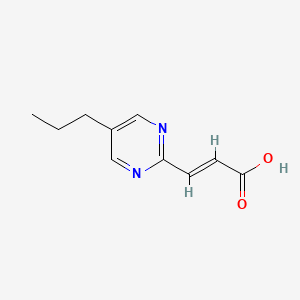
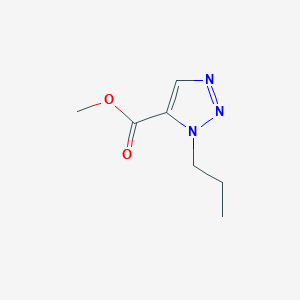

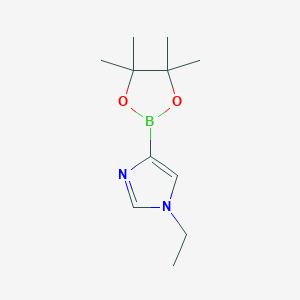
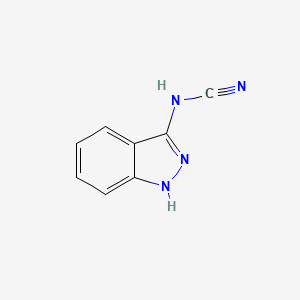
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
